

## D927: A Molecular Glue Fostering Insulin-Independent Glucose Uptake

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide on the Discovery, Mechanism, and Preclinical Profile of a Novel GLUT4 Translocation Activator

#### **Abstract**

Compound **D927**, also identified as DS11252927 and compound 26b, is a pioneering, orally active small molecule that activates glucose transporter type 4 (GLUT4) translocation. It functions as a "molecular glue," enhancing the interaction between the p110 $\alpha$  catalytic subunit of phosphoinositide 3-kinase (PI3K $\alpha$ ) and RAS proteins. This unique mechanism of action triggers the PI3K $\alpha$ -AKT signaling pathway, a critical regulator of glucose metabolism, independent of insulin stimulation. Preclinical studies have demonstrated the potential of **D927** to ameliorate hyperglycemia in animal models of both type 1 and type 2 diabetes. This document provides a comprehensive technical overview of the discovery, history, mechanism of action, and experimental protocols related to **D927**, tailored for researchers and professionals in drug development.

#### **Discovery and History**

The quest for novel therapeutic agents for diabetes mellitus that can stimulate glucose uptake in peripheral tissues, such as skeletal muscle and adipose tissue, led to the discovery of **D927**. Researchers from Daiichi Sankyo Co., Ltd. embarked on a cell-based phenotypic screening campaign to identify small molecules capable of inducing GLUT4 translocation, the primary mechanism by which insulin facilitates glucose uptake into cells.



In a 2019 publication in Bioorganic & Medicinal Chemistry Letters, T. Tsuji and colleagues reported the identification of a series of pyridazine derivatives with potent GLUT4 translocation activity.[1] Through systematic structure-activity relationship (SAR) studies, they optimized an initial hit compound, leading to the synthesis of compound 26b, later designated as **D927**.[1] This thienopyridazine derivative demonstrated significant in vitro potency and, importantly, a marked blood glucose-lowering effect in a diabetic mouse model upon oral administration.[1]

Subsequent research further elucidated the unique mechanism of **D927** as a molecular glue that stabilizes the interaction between PI3K $\alpha$  and RAS proteins, thereby activating downstream signaling pathways that culminate in GLUT4 translocation to the plasma membrane.[2]

# Mechanism of Action: A Molecular Glue for PI3Kα and RAS

**D927**'s primary mechanism of action is the allosteric modulation of the PI3K $\alpha$ -RAS protein-protein interaction. It acts as a molecular glue, increasing the binding affinity between the p110 $\alpha$  catalytic subunit of PI3K $\alpha$  and various RAS isoforms, including KRAS, RRAS, and MRAS.[2] This stabilization of the PI3K $\alpha$ -RAS complex leads to the activation of the PI3K $\alpha$ -AKT signaling cascade.

The activation of this pathway is characterized by the increased phosphorylation of key downstream effectors, including AKT at both Ser473 and Thr308 residues, and p70S6 kinase (p70S6K).[2] Notably, **D927** selectively activates this pathway without significantly affecting the RAF-MEK-ERK signaling cascade, another major downstream effector of RAS.[2] The phosphorylation of AKT is a critical step in the signaling cascade that ultimately promotes the translocation of GLUT4-containing vesicles from intracellular stores to the plasma membrane, thereby facilitating glucose uptake from the bloodstream.

#### **Signaling Pathway Diagram**





Click to download full resolution via product page

**D927** enhances RAS binding to PI3Kα, activating the AKT pathway.

#### **Quantitative Data Summary**

The following tables summarize the key in vitro and in vivo quantitative data for the **D927** compound.

### **Table 1: In Vitro Activity**



| Parameter                             | Value                                                                     | Cell Line/System                  | Reference |
|---------------------------------------|---------------------------------------------------------------------------|-----------------------------------|-----------|
| GLUT4 Translocation<br>EC50           | 0.14 μΜ                                                                   | L6-GLUT4-myc<br>myoblasts         | [2]       |
| AKT Phosphorylation (Ser473)          | Increased at 30-300 nM (5 min)                                            | PC3, RKO, SW1573,<br>HCT15, SW620 | [2]       |
| AKT Phosphorylation (Ser473, Thr308)  | Increased at 300 nM<br>(1-24 h)                                           | L6 myotubes                       | [2]       |
| p70S6K<br>Phosphorylation<br>(Thr389) | Increased at 300 nM<br>(1-24 h)                                           | L6 myotubes                       | [2]       |
| Insulin-induced AKT activation        | Synergistically<br>enhanced at 10-10000<br>nM (10 min)                    | L6 myotubes                       | [2]       |
| PI3Kα-RAS Binding                     | Promotes binding of<br>KRAS, MRAS, and<br>RRAS2 to p110α at 1<br>μM (1 h) | HEK293 cells                      | [2]       |

**Table 2: In Vivo Efficacy in Diabetic Models** 



| Animal Model                      | Dosing Regimen                                                     | Key Findings                                                                                                                     | Reference |
|-----------------------------------|--------------------------------------------------------------------|----------------------------------------------------------------------------------------------------------------------------------|-----------|
| Severe diabetic mice<br>(db/db)   | 3-30 mg/kg, p.o.,<br>single dose                                   | Significant blood<br>glucose reduction.<br>Emax values of 220,<br>393, and 435 mg/dL at<br>3, 10, and 30 mg/kg,<br>respectively. | [2]       |
| Type 2 diabetes<br>model (db/db)  | 10 mg/kg, p.o., single<br>dose (15 min before<br>glucose loading)  | Improved hyperglycemia during oral glucose tolerance test; reduced blood glucose AUC (0-120 min).                                | [2]       |
| Zucker fatty rats                 | 30 mg/kg, p.o., single<br>dose (30 min before<br>glucose infusion) | Glucose-lowering effects observed.                                                                                               | [2]       |
| Type 1 diabetes<br>model (STZ-B6) | 0.01%-0.03%, p.o., 27<br>days                                      | Ameliorated hyperglycemia.                                                                                                       | [2]       |

## **Experimental Protocols**

This section outlines the general methodologies for key experiments used in the characterization of **D927**.

#### Synthesis of D927 (Compound 26b)

The synthesis of **D927**, a thienopyridazine derivative, was first reported by Tsuji et al.[1] The general synthetic scheme starts from commercially available 4,7-dichlorothieno[2,3-d]pyridazine. The synthesis involves a sequential nucleophilic aromatic substitution followed by coupling reactions to introduce the side chains.

#### General Synthetic Steps:

• Step 1: Suzuki-Miyaura Coupling: The more reactive chlorine at the 7-position of 4,7-dichlorothieno[2,3-d]pyridazine is typically substituted first via a Suzuki-Miyaura coupling with



an appropriate boronic acid or ester to introduce the [2-(2-methoxyethoxy)phenyl] group.

- Step 2: Nucleophilic Aromatic Substitution: The remaining chlorine at the 4-position is then displaced by the amino group of 2-(4-amino-2-fluorophenyl)acetamide through a nucleophilic aromatic substitution reaction. This step is often carried out in the presence of a base and a suitable solvent at elevated temperatures.
- Step 3: Purification: The final compound is purified using standard chromatographic techniques, such as column chromatography on silica gel.

The identity and purity of the final product are confirmed by analytical methods like 1H NMR, 13C NMR, and mass spectrometry.

#### **GLUT4 Translocation Assay**

This cell-based assay is used to quantify the movement of GLUT4 from intracellular vesicles to the plasma membrane.

Workflow Diagram:





Click to download full resolution via product page

Workflow for a typical GLUT4 translocation ELISA-based assay.

**Protocol Outline:** 



- Cell Culture: L6 myoblasts stably expressing myc-tagged GLUT4 (L6-GLUT4-myc) are cultured to confluence in multi-well plates.
- Serum Starvation: Cells are serum-starved to establish a basal state of GLUT4 localization.
- Compound Treatment: Cells are treated with varying concentrations of **D927** or control compounds (e.g., insulin as a positive control, vehicle as a negative control) for a specified duration.
- Fixation: Cells are fixed with a suitable fixative like paraformaldehyde to preserve the cellular structures.
- Immunostaining: Without permeabilizing the cells, the extracellularly exposed myc-epitope of the translocated GLUT4 is detected using an anti-myc primary antibody followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
- Detection: A chemiluminescent substrate is added, and the resulting signal, which is proportional to the amount of cell-surface GLUT4, is quantified using a luminometer.

#### **AKT Phosphorylation Assay (Western Blot)**

This assay is used to measure the phosphorylation status of AKT, a key downstream effector of PI3K.

Workflow Diagram:





Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Discovery of novel pyridazine derivatives as glucose transporter type 4 (GLUT4) translocation activators PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [D927: A Molecular Glue Fostering Insulin-Independent Glucose Uptake]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10831883#d927-compound-discovery-and-history]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com